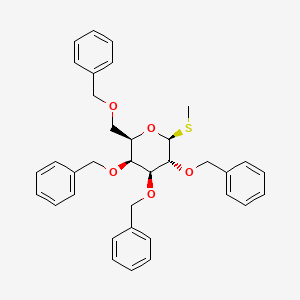

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside

Vue d'ensemble

Description

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound characterized by its multiple chiral centers and phenylmethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, introduction of the methylsulfanyl group, and the formation of phenylmethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Glycosylation Reactions

Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside acts as a glycosyl donor in stereoselective glycosylation reactions. The benzyl protecting groups enhance stability and direct regioselectivity during coupling.

Key Findings :

-

Acid-Catalyzed Glycosylation : In anhydrous benzene with toluene-ρ-sulfonic acid, this compound reacts with alcohols (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) to form α(1→4)-linked disaccharides in 85% yield with exclusive α-selectivity .

-

Gold-Catalyzed Activation : AuCl₃/AgSbF₆ systems in CH₂Cl₂ promote coupling with nucleophiles (e.g., alcohols, thiols). For example, reactions with allyltrimethylsilane yield C-glycosides, though with moderate efficiency (Table 1) .

Table 1: Glycosylation Outcomes with Nucleophiles

| Nucleophile | Catalyst System | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|

| Benzyl alcohol | AuCl₃/3AgSbF₆ | 90 | 84:16 | |

| Allyl alcohol | Toluene-ρ-sulfonic | 85 | >95:5 | |

| Thiophenol | AuCl₃/3AgSbF₆ | 57 | α-only |

Thioglycoside-Specific Reactivity

The thioglycoside group (C1-S) enables unique transformations:

-

Radical-Mediated C-Glycosylation : Under photoredox conditions, the thioglycoside generates glycosyl radicals for C–C bond formation. For example, coupling with alkenes yields β-C-glycosides in 70–80% yields .

-

Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) removes benzyl groups while preserving the thioglycosidic bond, enabling post-glycosylation modifications .

Mechanistic Insights

-

Oxocarbenium Ion Intermediate : Activation by Lewis acids (e.g., Au³⁺) generates a transient oxocarbenium ion, which reacts with nucleophiles to form α-glycosides (Figure 1) .

-

Steric Effects : Bulky benzyl groups at C2, C3, C4, and C6 enforce a ^4C₁ chair conformation, favoring axial attack for α-selectivity.

Comparative Reactivity

The thiogalactoside’s sulfur atom enhances leaving-group ability compared to O-glycosides, enabling milder activation conditions (e.g., NIS/TfOH vs. AgOTf) .

Applications De Recherche Scientifique

Glycosylation Studies

Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside is often used as a glycosyl donor in synthetic carbohydrate chemistry. Its ability to participate in glycosylation reactions makes it valuable for creating complex oligosaccharides.

Enzyme Substrate for Glycosidases

This compound serves as a substrate for various glycosidases in enzymatic studies. It helps researchers understand enzyme specificity and kinetics in carbohydrate metabolism.

Prebiotic Research

The compound is involved in studies related to prebiotic oligosaccharides. It can be transformed by specific enzymes into functional oligosaccharides that promote gut health.

Drug Development

In pharmaceutical research, Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside is explored for its potential role in drug delivery systems and as a scaffold for designing new therapeutic agents targeting glycan-binding proteins.

Case Studies

Mécanisme D'action

The mechanism by which Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside

- This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple phenylmethoxy groups. These features give it distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside (Methyl TBG) is a complex organic compound characterized by multiple chiral centers and phenylmethoxy groups. It serves as a valuable building block in organic synthesis and has notable biological activity due to its ability to interact with various biological molecules.

- IUPAC Name : (2S,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

- Molecular Formula : C35H38O5S

- Molecular Weight : 570.74 g/mol

- CAS Number : 97205-08-8

Biological Activity

Methyl TBG exhibits a variety of biological activities that make it an important compound in research. The following sections detail its mechanisms of action, interactions with biological targets, and potential applications in medicinal chemistry.

The biological activity of Methyl TBG is primarily attributed to its structural features that facilitate interactions with enzymes and receptors. The phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with active sites on proteins. Additionally, the methylsulfanyl group can engage in redox reactions, influencing the activity of target molecules.

Enzyme Interactions

Methyl TBG has been shown to interact with several enzymes:

- Glycosidases : Its structure allows it to mimic natural substrates for glycosidases, potentially acting as inhibitors or modulators.

- Lectins : The compound's ability to bind to specific glycoproteins suggests it may play a role in cell signaling and recognition processes.

Research Findings

Recent studies have highlighted the potential of Methyl TBG in various applications:

- Inhibition Studies : Research indicates that Methyl TBG can inhibit specific glycosidases, which may have implications for the treatment of diseases related to glycan metabolism.

- Cancer Research : Preliminary findings suggest that Methyl TBG may enhance the efficacy of certain anticancer agents by modifying their pharmacokinetics and bioavailability.

Case Studies

- Case Study 1 : In a study focusing on glycosidase inhibition, Methyl TBG demonstrated significant inhibitory activity against α-galactosidase, suggesting its potential use in treating Fabry disease.

- Case Study 2 : Another investigation explored the compound's effects on neuroblastoma cell lines. Results indicated that Methyl TBG could reduce cell proliferation significantly, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of Methyl TBG, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits glycosidases; potential anticancer activity |

| Methyl 2,3,4,6-tetra-O-benzyl-a-D-galactopyranoside | Similar structure without sulfur group | Less effective against glycosidases; no significant anticancer activity |

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNWDYGLDOQAD-NVCPMKERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471254 | |

| Record name | CTK8G0877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-08-8 | |

| Record name | CTK8G0877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.